(R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is an organic compound with the chemical formula C4H12ClNOS. It features an amino group, a hydroxyl group, and a methylthio group, making it a member of the amino alcohol class. This compound is characterized by its chiral center, which distinguishes its (R)-enantiomer from its (S)-counterpart, influencing its biological activity and reactivity. The compound is often utilized in various chemical syntheses and biological studies due to its unique structural properties .
Several methods have been developed for synthesizing (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride:
(R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride has diverse applications across various fields:
Interaction studies involving (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride focus on its binding affinities with various biological targets:
Several compounds share structural similarities with (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-2-methylpropanol | C4H11NO | Lacks methylthio group; more branched structure |
| 2-Amino-3-methylbutan-1-ol | C5H13NO | Has an additional carbon; different steric properties |
| 2-Amino-3-phenyloctan-1-ol | C11H15NO | Contains a phenyl group; used in drug synthesis |
| (S)-2-Amino-3-(methylthio)propanol | C4H11NOS | Enantiomeric counterpart; differing biological activity |
The uniqueness of (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride lies in its specific chiral configuration and functional groups that impart distinct chemical reactivity and biological properties compared to these similar compounds. This makes it particularly valuable in pharmaceutical applications where chirality plays a critical role in drug efficacy .